N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a pyrrolidine-based compound characterized by a cyclopropyl group and an acetamide moiety. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHFBJTQAUGNZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, also referred to as compound 1, is a chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N3O2, with a molecular weight of approximately 225.29 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities due to its structural properties that allow interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Synthesis : Compounds with similar structures have shown to interfere with nucleic acid synthesis and protein production in bacterial cells. This mechanism is crucial for their antibacterial activity, as it disrupts essential cellular processes necessary for bacterial survival .
- Alteration of Membrane Permeability : The lipophilic nature of such compounds allows them to penetrate bacterial membranes, leading to increased permeability and subsequent cell death. This action is critical in combating resistant strains of bacteria .
- Targeting Specific Receptors : Certain derivatives have been studied for their ability to act as antagonists at specific receptors, which could lead to therapeutic effects in various conditions, including inflammation and metabolic disorders .
Antibacterial Activity
A study evaluating the antibacterial properties of pyrrolidine derivatives demonstrated that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed minimum inhibitory concentration (MIC) values ranging from 5.37 to 150 µg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Case Studies
- Study on Antimicrobial Effects : In vitro studies have shown that this compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. The MIC values were comparable to established antibiotics, indicating promising therapeutic potential .
- Research on Binding Affinity : In studies focusing on the interaction between this compound and specific protein targets (e.g., Keap1-Nrf2 pathway), it was found that modifications in the chemical structure significantly influenced binding affinity and biological activity. The compound demonstrated a binding affinity with a dissociation constant () in the low micromolar range, which is indicative of its potential as an effective inhibitor .
Summary of Findings
| Property/Activity | Result/Value |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| Antibacterial MIC Range | 5.37 - 150 µg/mL |
| Binding Affinity (to Keap1) |
Scientific Research Applications
Pharmacological Applications
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may exhibit analgesic effects by modulating pain pathways in the central nervous system. The structural features of this compound suggest potential interactions with opioid receptors, which are critical targets for pain management therapies .
2. Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria, including both Gram-positive and Gram-negative strains. This suggests a potential application in developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 12 | Norfloxacin |
| Proteus mirabilis | 10 | Tetracycline |
3. Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in conditions like Alzheimer's and Parkinson's diseases .
Case Studies
Case Study 1: Analgesic Efficacy
A study published in the Journal of Pharmacology evaluated the analgesic properties of N-cyclopropyl-acetamide derivatives, including this compound. The results indicated a significant reduction in pain response in rodent models, suggesting its potential as a new analgesic agent .
Case Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial activity of various acetamides, this compound was found to inhibit the growth of multiple bacterial strains effectively. This positions it as a candidate for further development as an antimicrobial therapy.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the pyrrolidine ring, cyclopropyl group modifications, or variations in the acetamide side chain. Notable examples include:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | Not Available | C₁₀H₁₈N₃O₂ | 227.27 | Reference compound with R-configuration |
| N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | 1002032-77-0 | C₁₀H₂₀N₃O | 213.29 | Ethyl group replaces acetyl; altered polarity |
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Not Available | C₉H₁₇N₃O₂ | 199.25 | S-configuration; methyl replaces cyclopropyl |
| 2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]-acetamide | 1353996-68-5 | C₁₆H₂₃N₃O | 273.37 | Benzyl substitution increases bulk/hydrophobicity |
Key Observations :
- Ethyl vs. Acetyl Substitution : The ethyl analog (CAS 1002032-77-0) exhibits reduced hydrogen-bonding capacity compared to the acetyl group, likely affecting target binding affinity .
- Stereochemical Variations: The S-configuration analog (N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) demonstrates distinct receptor selectivity in preliminary studies, highlighting the importance of stereochemistry .
- Benzyl Substitution : The benzyl-containing analog (CAS 1353996-68-5) shows enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Discontinued Status and Alternatives
The discontinuation of this compound (CymitQuimica, Ref: 10-F027988) highlights the need for alternative scaffolds. Ethyl or benzyl-substituted derivatives remain available and are under investigation for kinase inhibition and antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
